Cy5.5 azide

Description

BenchChem offers high-quality Cy5.5 azide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy5.5 azide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C45H51ClN6O |

|---|---|

Molecular Weight |

727.4 g/mol |

IUPAC Name |

N-(3-azidopropyl)-6-[1,1-dimethyl-2-[7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indol-3-yl]hexanamide;chloride |

InChI |

InChI=1S/C45H50N6O.ClH/c1-44(2)39(50(5)37-28-26-33-19-13-15-21-35(33)42(37)44)23-10-7-6-8-11-24-40-45(3,4)43-36-22-16-14-20-34(36)27-29-38(43)51(40)32-17-9-12-25-41(52)47-30-18-31-48-49-46;/h6-8,10-11,13-16,19-24,26-29H,9,12,17-18,25,30-32H2,1-5H3;1H |

InChI Key |

JDQLDOBBGMFNTL-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=CC=CC=C65)(C)C)C.[Cl-] |

Origin of Product |

United States |

Foundational & Exploratory

Cy5.5 Azide: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of Cy5.5 azide (B81097) in modern biological research and drug development. Cy5.5 azide is a near-infrared (NIR) fluorescent probe that has become an indispensable tool for the precise labeling and visualization of biomolecules.[1][2] Its utility is primarily centered around its azide functional group, which facilitates its covalent attachment to a wide array of molecules through the highly efficient and bioorthogonal "click chemistry" reaction.[1][3][4] This guide provides a comprehensive overview of its properties, detailed experimental protocols, and visual workflows to enable researchers to effectively integrate this powerful reagent into their studies.

Core Properties and Spectral Characteristics

Cy5.5 azide is a bright and photostable cyanine (B1664457) dye that fluoresces in the near-infrared spectrum.[1][3] This spectral region is particularly advantageous for biological imaging due to reduced autofluorescence from endogenous molecules and deeper tissue penetration, making it ideal for in vivo studies.[2][5] The dye's fluorescence is largely insensitive to pH variations between pH 4 and 10.[1][3] It is spectrally similar to other popular dyes such as Alexa Fluor 680 and DyLight 680.[1][3]

There are two primary forms of Cy5.5 azide available: a non-sulfonated version and a sulfonated, water-soluble version (often referred to as Sulfo-Cy5.5 azide). The non-sulfonated form has low aqueous solubility and typically requires an organic co-solvent like DMSO for labeling reactions.[6][7] In contrast, the sulfonated version exhibits high water solubility, which is beneficial for labeling delicate proteins that may be sensitive to organic solvents and helps to minimize non-specific binding and aggregation in aqueous environments.[8][9]

Quantitative Spectral and Physicochemical Data

The following table summarizes the key quantitative properties of Cy5.5 azide, with data compiled from various suppliers to provide a comparative overview.

| Property | Value (Non-sulfonated) | Value (Sulfonated/Water-Soluble) | References |

| Excitation Maximum (λex) | ~675 - 684 nm | ~673 - 678 nm | [9][10][11][12] |

| Emission Maximum (λem) | ~694 - 710 nm | ~694 - 707 nm | [9][10][11][12] |

| Molar Extinction Coefficient | ~190,000 - 250,000 M⁻¹cm⁻¹ | ~190,000 M⁻¹cm⁻¹ | [1][9][10] |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | Not specified | [9][10][12] |

| Solubility | Soluble in organic solvents (DMSO, DMF); poorly soluble in water | High water solubility | [7][8][9] |

Core Application: Bioorthogonal Labeling via Click Chemistry

The primary application of Cy5.5 azide is the fluorescent labeling of biomolecules through click chemistry. This powerful and versatile chemical reaction allows for the specific and efficient covalent conjugation of the dye to a target molecule. The azide group on Cy5.5 reacts with a complementary alkyne-functionalized biomolecule to form a stable triazole linkage.[13] This bioorthogonal reaction does not interfere with native biological processes, enabling the precise labeling of molecules in complex biological systems, including living cells.[11]

There are two main types of click chemistry reactions utilized with Cy5.5 azide:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction requires a copper(I) catalyst to proceed efficiently and is commonly used for labeling proteins, nucleic acids, and other biomolecules that have been modified to contain a terminal alkyne.[1][13][14]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO) instead of a terminal alkyne. The inherent ring strain of the cyclooctyne allows the reaction to proceed rapidly without the need for a cytotoxic copper catalyst, making it ideal for labeling molecules in living cells and organisms.[1][3][15]

The following diagram illustrates the general workflow for labeling a target protein with Cy5.5 azide using either CuAAC or SPAAC.

Key Research Applications and Experimental Protocols

Cy5.5 azide is employed in a wide range of research applications, from cellular imaging to in vivo tracking of molecules and cells.

In Vitro Protein Labeling

Application: Fluorescently labeling purified proteins for use in immunoassays, fluorescence microscopy, and other biochemical assays.

Experimental Protocol (CuAAC):

-

Preparation of Reagents:

-

Dissolve the alkyne-modified protein in an appropriate buffer (e.g., phosphate-buffered saline, PBS).

-

Prepare a 10 mM stock solution of Cy5.5 azide in DMSO.[13]

-

Prepare a 50 mM stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.

-

Prepare a stock solution of a copper ligand (e.g., THPTA) to protect the protein from copper-induced damage.

-

Freshly prepare a 300 mM solution of a reducing agent, such as sodium ascorbate (B8700270), in water.[13]

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein and Cy5.5 azide. A 2- to 10-fold molar excess of the azide over the protein is a common starting point.[13]

-

Add the copper(II) sulfate and ligand. A final copper concentration of 50-100 µM is often sufficient.[13]

-

Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 1-5 mM.[13]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 30-60 minutes, protected from light.[11]

-

-

Purification:

-

Remove unreacted dye and catalyst components by purifying the labeled protein using a suitable method, such as size-exclusion chromatography (e.g., a desalting column).[13]

-

-

Analysis:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~678 nm (for Cy5.5).[13]

-

In Vivo Imaging and Cell Tracking

Application: Non-invasively monitoring the biodistribution and target engagement of labeled molecules or the migration and fate of labeled cells in living animals.[5][15]

Experimental Protocol (SPAAC for Cell Tracking):

This protocol involves a two-step process: metabolic labeling of cells with an azido-sugar, followed by the copper-free click reaction with a DBCO-functionalized Cy5.5 dye.

-

Metabolic Labeling of Cells:

-

Fluorescent Labeling with Cy5.5-DBCO:

-

React the azide-labeled cells with a DBCO-functionalized Cy5.5 dye in a serum-free medium.

-

Incubate for 30-60 minutes at 37°C.

-

Wash the cells multiple times with PBS to remove the unreacted dye.

-

-

In Vivo Administration and Imaging:

-

Resuspend the labeled cells in a sterile buffer and administer them to the animal model (e.g., via intravenous injection).

-

At various time points, anesthetize the animal and acquire fluorescence images using an in vivo imaging system with appropriate excitation and emission filters for Cy5.5.[15]

-

Analyze the images to track the location and intensity of the fluorescent signal, which corresponds to the labeled cells.[15]

-

The following diagram illustrates a pre-targeting strategy for in vivo tumor imaging, a common application of Cy5.5 azide.

Conclusion

Cy5.5 azide is a versatile and powerful near-infrared fluorescent probe with broad applications in biological research and drug development. Its ability to be efficiently and specifically conjugated to biomolecules via click chemistry makes it an invaluable tool for a wide range of studies, from fundamental cell biology to preclinical in vivo imaging. The choice between the sulfonated and non-sulfonated versions allows researchers to select the optimal probe based on the specific requirements of their experimental system. By understanding the core properties and employing the detailed protocols outlined in this guide, researchers can effectively leverage the capabilities of Cy5.5 azide to advance their scientific discoveries.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. lifetein.com [lifetein.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. Cy5.5 Azide | AxisPharm [axispharm.com]

- 5. benchchem.com [benchchem.com]

- 6. apexbt.com [apexbt.com]

- 7. omichem.com [omichem.com]

- 8. apexbt.com [apexbt.com]

- 9. benchchem.com [benchchem.com]

- 10. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]

- 11. benchchem.com [benchchem.com]

- 12. Cy5.5 Azide, 1557136-25-0 | BroadPharm [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. interchim.fr [interchim.fr]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cy5.5 Azide: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy5.5 azide (B81097) is a fluorescent dye belonging to the cyanine (B1664457) family, renowned for its applications in the near-infrared (NIR) spectrum. This technical guide provides a comprehensive overview of the chemical and physical properties of Cy5.5 azide, its molecular structure, and detailed protocols for its use in bioconjugation, particularly through "click chemistry." Its utility in labeling and tracking biomolecules makes it an invaluable tool in various research and development fields, including proteomics, genomics, and in vivo imaging. The far-red emission of Cy5.5 minimizes autofluorescence from biological samples, thereby enhancing the signal-to-noise ratio in sensitive assays.[1][2]

Core Chemical and Physical Properties

The physicochemical properties of Cy5.5 azide are pivotal for its application in experimental settings. These properties can exhibit slight variations depending on the supplier and the specific molecular structure (e.g., non-sulfonated vs. sulfonated forms). The azide functional group enables its covalent attachment to alkyne-modified molecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[2][3] The non-sulfonated form is soluble in organic solvents like DMSO, DMF, and dichloromethane, with poor solubility in water.[4][5] In contrast, the sulfonated versions (often referred to as Sulfo-Cy5.5 azide) are water-soluble, which is advantageous for bioconjugation in aqueous buffers.[1][6]

| Property | Value | Source(s) |

| Molecular Formula | C₄₃H₄₉ClN₆O | [5][7] |

| Molecular Weight | 701.34 g/mol | [4][5] |

| 701.4 g/mol | [7] | |

| 985.13 g/mol (sulfonated) | [2][3][8][9] | |

| 1099.17 g/mol | [10] | |

| Excitation Maximum (λex) | 675 nm | [2][4] |

| 678 nm | [1][3][9][11] | |

| 684 nm | [4][5][7] | |

| Emission Maximum (λem) | 694 nm | [1][2][3][4][9] |

| 695 nm | [11] | |

| 710 nm | [4][5][7] | |

| Molar Extinction Coefficient (ε) | 190,000 cm⁻¹M⁻¹ | [2][3][8][9] |

| 198,000 cm⁻¹M⁻¹ | [4][5] | |

| 209,000 cm⁻¹M⁻¹ | [7] | |

| Fluorescence Quantum Yield (Φ) | 0.2 | [5][7][12] |

| Solubility | DMSO, DMF, DCM | [4][5][7] |

| Water (for sulfonated form) | [2][3][8][9] | |

| Storage Conditions | -20°C, protected from light, desiccated | [5][7][8][9] |

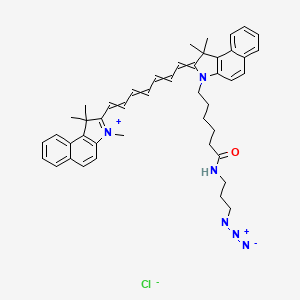

Chemical Structure

Cy5.5 azide is a complex organic molecule characterized by a polymethine chain linking two indolenine rings. The extended conjugated system is responsible for its near-infrared absorption and emission properties. An azide (-N₃) functional group is attached via a linker, enabling its use in click chemistry. The exact structure, particularly of the linker, can vary between suppliers. Below is a representative structure of a non-sulfonated Cy5.5 azide.

(Image of the chemical structure of Cy5.5 azide would be placed here if image generation were supported)

Experimental Protocols

The primary application of Cy5.5 azide is the labeling of alkyne-containing biomolecules via click chemistry. Both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) methods are widely used.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol for Protein Labeling

This protocol details the labeling of an alkyne-modified protein with Cy5.5 azide.

Materials:

-

Alkyne-modified protein in a suitable buffer (e.g., PBS)

-

Cy5.5 azide stock solution (10 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO₄) solution (20 mM in water)[13]

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (100 mM in water)[13]

-

Sodium ascorbate (B8700270) solution (300 mM in water, freshly prepared)[13][14]

-

Purification resin (e.g., size-exclusion chromatography column)

Procedure:

-

In a microcentrifuge tube, combine the alkyne-modified protein with the desired buffer to the final reaction volume.

-

Add the Cy5.5 azide stock solution to achieve a final concentration that is typically a 2- to 10-fold molar excess over the protein.[14]

-

Add the THPTA ligand solution, followed by the CuSO₄ solution. A final copper concentration of 50-100 µM is often sufficient.[13][14]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[14]

-

Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[1]

-

Purify the labeled protein from unreacted dye and other reagents using an appropriate method, such as size-exclusion chromatography.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live Cell Labeling

SPAAC is a copper-free click chemistry method, making it suitable for live-cell applications where copper toxicity is a concern.[3] This protocol outlines the labeling of cells that have been metabolically engineered to express strained cyclooctyne (B158145) groups on their surface glycans.

Materials:

-

Cells cultured with a cyclooctyne-modified sugar (e.g., a DBCO-modified sugar)

-

Cy5.5 azide

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare a staining solution by diluting a stock solution of Cy5.5 azide in HBSS to the desired final concentration (typically 5-25 µM).[1]

-

Wash the cells once with pre-warmed PBS to remove residual culture medium.[1]

-

Replace the PBS with the Cy5.5 azide staining solution.

-

Incubate the cells for 15-60 minutes at 37°C in a cell culture incubator. The optimal incubation time should be determined empirically.[1]

-

Remove the staining solution and wash the cells three times with PBS to remove any unreacted dye.[1]

-

The labeled cells are now ready for downstream analysis, such as fluorescence microscopy or flow cytometry.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of a typical bioconjugation experiment using Cy5.5 azide.

Caption: Workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

- 1. benchchem.com [benchchem.com]

- 2. Cy5.5 Azide | AxisPharm [axispharm.com]

- 3. vectorlabs.com [vectorlabs.com]

- 4. omichem.com [omichem.com]

- 5. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Cy5.5 Azide, 1557136-25-0 | BroadPharm [broadpharm.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Cy5.5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 10. Cyanine 5.5 azide [equivalent to Cy5.5® azide] | AAT Bioquest [aatbio.com]

- 11. FluoroFinder [app.fluorofinder.com]

- 12. lumiprobe.com [lumiprobe.com]

- 13. vectorlabs.com [vectorlabs.com]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cy5.5 Azide: Excitation, Emission, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectral and physicochemical properties of Cy5.5 azide (B81097), a near-infrared (NIR) fluorescent probe. It details experimental protocols for its application in bioconjugation and fluorescence imaging, crucial for research and drug development.

Core Properties of Cy5.5 Azide

Cy5.5 azide is a bright and photostable near-infrared dye functionalized with an azide group.[1] This azide moiety allows for its covalent attachment to molecules containing a terminal alkyne or a strained cyclooctyne (B158145) through copper-catalyzed or copper-free "click chemistry," respectively.[1] Its fluorescence in the NIR region is advantageous for biological samples as it minimizes autofluorescence.[1] The dye is water-soluble, particularly in its sulfonated form (Sulfo-Cy5.5 azide), which reduces non-specific binding in aqueous environments.[2][3] The fluorescence of Cy5.5 azide is stable across a pH range of 4 to 10.[1][4]

Data Presentation: Spectral and Physicochemical Properties

The spectral properties of Cy5.5 azide can exhibit slight variations depending on the supplier and the molecular environment. The following table summarizes key quantitative data from various sources.

| Property | Value (Source 1) | Value (Source 2) | Value (Source 3) | Value (Source 4) |

| Excitation Maximum (λex) | 678 nm[1] | ~675 nm[2] | 684 nm[5][6][7][8] | 674 nm[9] |

| Emission Maximum (λem) | 694 nm[1][2] | 707 nm[2] | 710 nm[5][6][7][8] | - |

| Molar Extinction Coeff. (ε) | 190,000 cm⁻¹M⁻¹[1][2] | 198,000 cm⁻¹M⁻¹[5][6][7][8] | - | - |

| Fluorescence Quantum Yield (Φ) | 0.2[6][7][8] | - | - | - |

| Molecular Weight | 985.13 g/mol [1] | 999.2 g/mol [2] | 701.34 g/mol [7] | - |

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Protein Labeling

This protocol describes the labeling of an alkyne-modified protein with Cy5.5 azide.

Materials:

-

Alkyne-modified protein

-

Cy5.5 azide

-

Copper(II) sulfate (B86663) (CuSO₄)[2]

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)[2][10]

-

Sodium Ascorbate (B8700270) (prepare fresh)[2]

-

Phosphate-Buffered Saline (PBS), pH 7.4[2]

-

Methanol and Chloroform for protein precipitation[2]

-

Microcentrifuge tubes[2]

Methodology:

-

Prepare Stock Solutions:

-

Reaction Setup:

-

In a microcentrifuge tube, add the alkyne-modified protein solution.

-

Add the Cy5.5 azide stock solution. The molar ratio of dye to protein may need to be optimized, with starting recommendations often between 3 to 7-fold molar excess of the dye.

-

Add the THPTA solution to a final concentration of 1-5 mM.[2][12]

-

Add the CuSO₄ solution to a final concentration of 1 mM.[12]

-

-

Initiate the Reaction:

-

Incubation:

-

Purification:

-

To remove unreacted dye, precipitate the protein. Add 3 volumes of methanol, 0.75 volumes of chloroform, and 2 volumes of water to the reaction mixture.[2]

-

Vortex and centrifuge at high speed (13,000-20,000 x g) for 5 minutes.[2]

-

A protein pellet will form at the interface of the aqueous and organic layers.[2] Carefully remove the supernatant.

-

Wash the pellet with methanol, centrifuge again, and discard the supernatant.[2]

-

Air-dry the protein pellet.[2]

-

The labeled protein is now ready for downstream analysis like SDS-PAGE.[2]

-

Fluorescence Microscopy of Labeled Cells

This protocol outlines the labeling of alkyne-modified cells with Cy5.5 azide for imaging.

Materials:

-

Cells cultured on coverslips, with metabolically incorporated alkyne groups

-

Cy5.5 azide

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)[12]

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[12]

-

Click reaction cocktail components (as in Protocol 1)

-

Washing buffer (e.g., PBS with 0.1% Tween-20)[12]

-

Mounting medium

-

Fluorescence microscope with appropriate filter sets for Cy5.5 (Excitation: ~675 nm, Emission: ~700 nm)[2]

Methodology:

-

Cell Preparation:

-

Culture cells on coverslips and treat with an alkyne-containing metabolic precursor (e.g., an amino acid or sugar analog).

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[12]

-

Wash the cells three times with PBS.[12]

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[12]

-

Wash the cells three times with PBS.[12]

-

-

Labeling Reaction:

-

Prepare a fresh click reaction cocktail containing CuSO₄, THPTA, and Cy5.5 azide in PBS.[12] A typical final concentration for the dye is 5-25 µM.[2]

-

Initiate the reaction by adding fresh sodium ascorbate.

-

Aspirate the PBS from the coverslips and add the click reaction cocktail.

-

Incubate for 30-60 minutes at room temperature, protected from light.[12]

-

-

Washing:

-

Mounting and Imaging:

Mandatory Visualizations

Caption: Workflow for Cy5.5 Azide protein labeling.

Caption: Workflow for cell labeling and imaging.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. Cy5.5 Azide | AxisPharm [axispharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. omichem.com [omichem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. researchgate.net [researchgate.net]

- 10. broadpharm.com [broadpharm.com]

- 11. interchim.fr [interchim.fr]

- 12. benchchem.com [benchchem.com]

Unlocking Precision in Bioconjugation: A Technical Guide to Cy5.5 Azide Click Chemistry

For researchers, scientists, and drug development professionals, the ability to precisely label and track biomolecules is paramount. Cy5.5 azide (B81097), a near-infrared fluorescent probe, has emerged as a powerful tool in this endeavor. Its utility is unlocked through "click chemistry," a class of reactions known for their high efficiency, specificity, and biocompatibility. This in-depth guide explores the core principles of Cy5.5 azide click chemistry, providing detailed experimental protocols and quantitative data to empower your research and development efforts.

Cy5.5 azide's value lies in its azide functional group, which allows for its covalent attachment to molecules containing a complementary alkyne group.[1] This highly specific reaction enables the precise labeling of biomolecules, even within the complex environment of living cells.[1] The cyanine (B1664457) dye core of Cy5.5 provides strong fluorescence in the near-infrared spectrum, minimizing autofluorescence from biological samples and leading to a higher signal-to-noise ratio in imaging experiments.[1][2] Furthermore, sulfonated versions of Cy5.5 azide offer enhanced water solubility, which is crucial for bioconjugation in aqueous buffers and for preventing the aggregation of labeled proteins.[1][3]

Core Properties of Cy5.5 Azide

The successful design of fluorescence-based experiments hinges on a thorough understanding of the fluorophore's spectral and physicochemical properties. The data for Cy5.5 azide from various suppliers are summarized below.

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~673 - 684 nm | [1][4][5][6][7][8][9][10] |

| Emission Maximum (λem) | ~694 - 710 nm | [1][4][5][6][7][8][9][10][11] |

| Molar Extinction Coeff. (ε) | 190,000 - 250,000 cm⁻¹M⁻¹ | [1][4][5][6][8][9][11][12] |

| Fluorescence Quantum Yield | 0.2 - 0.27 | [4][5][9][13] |

| Molecular Weight | ~701.34 - 1161.34 g/mol (form dependent) | [1][4][5][7][8][9][11][12] |

| Solubility | Water, DMSO, DMF | [4][5][7][8][11][12] |

The Chemistry of Connection: CuAAC and SPAAC

Cy5.5 azide is primarily utilized in two types of click chemistry reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][7][12][14] The choice between these methods depends on the specific application, particularly the tolerance of the biological system to a copper catalyst.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient reaction that involves the use of a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable triazole linkage.[15][][17] This reaction is known for its fast kinetics and high yields.[15] The copper(I) catalyst is typically generated in situ from a copper(II) source, such as copper(II) sulfate, and a reducing agent like sodium ascorbate (B8700270).[17] Ligands such as Tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often used to stabilize the copper(I) catalyst and improve reaction efficiency, especially in aqueous environments.[18]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the cytotoxicity of copper is a concern, SPAAC offers a powerful, copper-free alternative.[11][19][20] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[6][11][21][22][23] The driving force for this reaction is the release of ring strain in the cyclooctyne, eliminating the need for a catalyst.[24] SPAAC is highly bioorthogonal, meaning the reactive partners do not interact with native biological functional groups, ensuring high specificity in labeling.[20][25]

Experimental Protocols

The following are generalized protocols for labeling biomolecules with Cy5.5 azide using both CuAAC and SPAAC. It is important to optimize these protocols for your specific application.

Protocol 1: CuAAC Labeling of Alkyne-Modified Proteins in Lysate

This protocol is adapted for labeling a protein lysate where proteins have been metabolically or chemically modified to contain a terminal alkyne.[1]

Materials:

-

Alkyne-modified protein lysate

-

Sulfo-Cy5.5 Azide

-

Copper(II) Sulfate (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium Ascorbate

-

Methanol, Chloroform, Deionized Water

-

Reaction Buffer (e.g., PBS)

Procedure:

-

Prepare Reagents:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the alkyne-modified protein lysate with the reaction buffer.

-

Add the Sulfo-Cy5.5 Azide stock solution to a final concentration of 100-200 µM.

-

Add the CuSO₄ and THPTA stock solutions. A 1:2 to 1:5 molar ratio of CuSO₄ to THPTA is recommended.[18]

-

-

Initiate the Reaction:

-

Add the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM to initiate the click reaction.[18] Vortex briefly.

-

-

Incubation:

-

Protect the reaction from light and incubate at room temperature for 30-60 minutes.[1]

-

-

Protein Precipitation (to remove unreacted dye):

-

Add 3 volumes of methanol, 0.75 volumes of chloroform, and 2 volumes of deionized water to the reaction mixture.[1]

-

Vortex thoroughly and centrifuge at high speed (13,000-20,000 x g) for 5 minutes.[1]

-

A protein pellet will form at the interface. Carefully remove the upper aqueous layer.[1]

-

Add 2.25 volumes of methanol, vortex, and centrifuge again.[1]

-

Carefully remove and discard the supernatant.[1]

-

-

Sample Preparation for Analysis:

-

Air-dry the protein pellet for at least 15 minutes and resuspend in an appropriate buffer for downstream analysis (e.g., SDS-PAGE).[1]

-

Protocol 2: SPAAC (Copper-Free) Labeling of DBCO-Modified Proteins

This protocol describes a two-step "tag-and-modify" approach where a protein is first functionalized with a DBCO group and then labeled with Cy5.5 azide.[6]

Materials:

-

Target protein in an amine-free buffer (e.g., PBS, HEPES)

-

DBCO-NHS ester

-

Sulfo-Cy5.5 Azide

-

Anhydrous DMSO

-

Spin desalting column

Procedure:

-

Protein Modification with DBCO:

-

Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[6]

-

Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.[6]

-

Add a 10- to 40-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.[6]

-

Incubate for 30-60 minutes at room temperature or 2 hours on ice.[6]

-

Remove excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with PBS.[6]

-

-

Labeling with Sulfo-Cy5.5 Azide:

-

Purification of Labeled Protein:

-

Remove the excess, unreacted Sulfo-Cy5.5 Azide using a spin desalting column or dialysis.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for labeling and analyzing proteins using Cy5.5 azide click chemistry.

Applications in Research and Drug Development

The precision and biocompatibility of Cy5.5 azide click chemistry have made it an invaluable tool in various research and drug development applications. These include:

-

Cellular Imaging: Visualizing the localization and trafficking of proteins and other biomolecules within living cells.[1][3]

-

In Vivo Imaging: Tracking labeled cells or molecules in whole organisms, benefiting from the low tissue autofluorescence in the near-infrared range.[4][21][26]

-

Flow Cytometry: Quantifying labeled cells or molecules.[6]

-

Proteomics: Identifying and quantifying proteins that have been metabolically labeled with an alkyne or azide.

-

Drug Development: Attaching Cy5.5 azide to drug candidates to study their distribution and target engagement. The principles of click chemistry are also fundamental in the construction of Antibody-Drug Conjugates (ADCs).[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. apexbt.com [apexbt.com]

- 4. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]

- 5. Cy5.5 Azide, 1557136-25-0 | BroadPharm [broadpharm.com]

- 6. benchchem.com [benchchem.com]

- 7. Cy5.5 Azide | AxisPharm [axispharm.com]

- 8. Cy5.5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 9. Cyanine 5.5 azide [equivalent to Cy5.5® azide] | AAT Bioquest [aatbio.com]

- 10. idtdna.com [idtdna.com]

- 11. vectorlabs.com [vectorlabs.com]

- 12. vectorlabs.com [vectorlabs.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. vectorlabs.com [vectorlabs.com]

- 15. bioclone.net [bioclone.net]

- 17. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 18. broadpharm.com [broadpharm.com]

- 19. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 20. interchim.fr [interchim.fr]

- 21. medchemexpress.com [medchemexpress.com]

- 22. Cy5.5 PEG DBCO [nanocs.net]

- 23. Cy5 BCN | AAT Bioquest [aatbio.com]

- 24. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]

- 25. biotium.com [biotium.com]

- 26. lumiprobe.com [lumiprobe.com]

A Technical Guide to the Quantum Yield and Brightness of Cy5.5 Azide for Researchers and Drug Development Professionals

Introduction

In the fields of biomedical research, diagnostics, and drug development, the precise selection and characterization of fluorescent probes are critical for generating sensitive and reproducible data. Cyanine (B1664457) dyes, such as Cy5.5 azide (B81097), have emerged as indispensable tools for labeling and tracking biomolecules due to their high molar extinction coefficients and fluorescence in the near-infrared (NIR) spectrum, which minimizes autofluorescence from biological samples.[1][2] A key performance metric for any fluorophore is its fluorescence quantum yield (Φ), representing the efficiency of converting absorbed photons into emitted fluorescent light. This technical guide provides a comprehensive overview of the quantum yield and brightness of Cy5.5 azide, detailed experimental protocols for its characterization, and its application in biological research.

Core Photophysical Properties of Cy5.5 Azide

Cy5.5 azide is a functionalized cyanine dye featuring an azide moiety that enables its covalent attachment to biomolecules via "click chemistry" reactions.[1][3] This dye is particularly valuable for in vivo imaging and assays where reducing background fluorescence is crucial.[3] The fluorescence of Cy5.5 azide is generally insensitive to pH changes within a range of 4 to 10.[1][4]

Quantitative Data Summary

The following table summarizes the key quantitative parameters of Cy5.5 azide, compiled from various suppliers and literature sources. It is important to note that these values, particularly the quantum yield, can be influenced by the local environment.[5]

| Parameter | Value | Source(s) |

| Fluorescence Quantum Yield (Φ) | 0.2 - 0.28 | [3][6][7] |

| Excitation Maximum (λex) | 675 - 684 nm | [2][3][7] |

| Emission Maximum (λem) | 694 - 710 nm | [2][3][7] |

| Molar Extinction Coefficient (ε) | 190,000 - 209,000 M⁻¹cm⁻¹ | [3][4] |

| Brightness (Φ x ε) | 38,000 - 58,520 M⁻¹cm⁻¹ | Calculated |

| Solubility | DMSO, DMF, DCM, Water | [2][3][4] |

Note on Brightness: Brightness is a practical measure of a fluorophore's performance, calculated as the product of its molar extinction coefficient and quantum yield. A higher brightness value indicates a greater fluorescence signal for a given amount of excitation light.

Factors Influencing Quantum Yield

The fluorescence quantum yield of cyanine dyes like Cy5.5 is highly dependent on their molecular structure and local environment.[5] Key factors that can alter the quantum yield include:

-

Solvent Viscosity: Increased solvent viscosity can restrict non-radiative decay pathways, such as cis-trans isomerization of the polymethine chain, leading to a higher quantum yield.[5][8][9]

-

Temperature: Changes in temperature can affect the rate of non-radiative decay, thereby influencing the quantum yield.[5]

-

Conjugation to Biomolecules: Covalent attachment of Cy5.5 azide to macromolecules like proteins or nucleic acids can constrain the dye's structure, often resulting in an increased quantum yield.[5][10] This phenomenon is the basis for many "turn-on" fluorescent probes.

Experimental Protocol: Relative Quantum Yield Determination

The most common method for determining the fluorescence quantum yield of a compound is the relative method, which involves comparing its fluorescence properties to a well-characterized reference standard with a known quantum yield.[5]

Materials and Equipment

-

Cy5.5 Azide Sample

-

Reference Standard: A fluorophore with a known quantum yield and spectral properties similar to Cy5.5 (e.g., other cyanine dyes).[11]

-

Spectroscopic Grade Solvents: Solvents that dissolve both the sample and the reference standard without introducing fluorescent impurities (e.g., DMSO, methanol).[5][12]

-

UV-Vis Spectrophotometer [12]

-

Spectrofluorometer [12]

-

Quartz Cuvettes [12]

Step-by-Step Procedure

-

Selection of a Reference Standard: Choose a reference standard that absorbs and emits in a similar spectral range to Cy5.5 azide and has a well-documented quantum yield.[5]

-

Preparation of Stock Solutions: Prepare stock solutions of both the Cy5.5 azide sample and the reference standard in the chosen solvent.[5]

-

Preparation of Dilutions: Prepare a series of dilutions for both the sample and the reference standard. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.[5]

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions. Record the absorbance at the excitation wavelength for each solution.[5]

-

Fluorescence Measurement: Using a spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrumental parameters (e.g., slit widths) are identical for both the sample and the reference.[5]

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity (I).[5]

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference standard. The resulting plots should be linear.[5]

-

The quantum yield of the sample (Φ_S) is calculated using the following equation:[5] Φ_S = Φ_R * (Slope_S / Slope_R) * (n_S² / n_R²) Where:

-

Φ_R is the quantum yield of the reference standard.

-

Slope_S and Slope_R are the slopes of the linear plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.

-

n_S and n_R are the refractive indices of the solvents used for the sample and reference, respectively.[5]

-

-

Application: Biomolecule Labeling via Click Chemistry

Cy5.5 azide is widely used for the fluorescent labeling of biomolecules that have been modified to contain a terminal alkyne or a strained cyclooctyne (B158145) group. This is achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), respectively.[1][2][3]

Experimental Workflow: Labeling of an Alkyne-Modified Protein

The following diagram illustrates a typical workflow for labeling an alkyne-modified protein with Cy5.5 azide.

Caption: Workflow for labeling an alkyne-modified protein with Cy5.5 azide via CuAAC.

This labeling strategy is a cornerstone of modern chemical biology and is extensively used in drug development for applications such as:

-

Target identification and validation: Visualizing the localization and trafficking of drug targets.

-

High-throughput screening: Developing fluorescent assays to screen for inhibitors or activators of specific enzymes.

-

In vivo imaging: Tracking the biodistribution of drug candidates and their targets in living organisms.[13]

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Cy5.5 Azide | AxisPharm [axispharm.com]

- 3. Cy5.5 Azide, 1557136-25-0 | BroadPharm [broadpharm.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]

- 8. Experimental and Computational Investigation of Unsymmetrical Cyanine Dyes: Understanding Torsionally Responsive Fluorogenic Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. osti.gov [osti.gov]

- 11. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. medchemexpress.com [medchemexpress.com]

The Solubility Profile of Cy5.5 Azide: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics of Cy5.5 azide (B81097), a near-infrared fluorescent probe essential for bioconjugation and imaging applications.

Cy5.5 azide is a fluorescent dye widely utilized in life sciences research for the labeling and detection of biomolecules through "click chemistry." Its near-infrared (NIR) fluorescence properties make it particularly valuable for in vivo imaging, where it minimizes autofluorescence from biological tissues. A critical parameter for its effective use is its solubility in various solvents, which dictates its handling, reaction conditions, and applications. This technical guide provides a comprehensive overview of the solubility of Cy5.5 azide, supported by quantitative data, experimental protocols, and a workflow for its application in click chemistry.

Core Physicochemical Properties

Cy5.5 azide is a hydrophobic molecule, a characteristic that significantly influences its solubility. For applications requiring high aqueous solubility, a sulfonated version, Sulfo-Cy5.5 azide, is available and should be considered.[][2][3]

Quantitative Solubility Data

The solubility of non-sulfonated Cy5.5 azide has been determined in several common laboratory solvents. The following table summarizes the available quantitative data for easy comparison.

| Solvent | Solubility | Molarity (approx.) | Notes |

| Dimethyl Sulfoxide (DMSO) | ≥70.1 mg/mL[4] | >100 mM | - |

| Ethanol (EtOH) | ≥46.2 mg/mL[4] | >65 mM | Requires sonication to achieve this concentration. |

| Water | 1.2 mg/L (1.6 µM)[5][6] | 1.6 µM | Practically insoluble.[5][6] |

Qualitative Solubility Data

In addition to quantitative data, several sources describe the solubility of Cy5.5 azide in a qualitative manner. This information is useful for selecting appropriate solvents for stock solutions and reaction mixtures.

| Solvent | Solubility Description |

| Dimethylformamide (DMF) | Soluble[5][6][7][8][9][10][11] |

| Dichloromethane (DCM) / Chloroform | Soluble[5][6][7][8] |

| Methanol (MeOH) | Freely Soluble[7][10] |

| Acetonitrile (ACN) | Soluble in conventional organic solvents[] |

| Tetrahydrofuran (THF) | Soluble in conventional organic solvents[] |

| Water | Poorly soluble / Practically insoluble[5][6][7] |

Experimental Protocols

Protocol for Preparing a Stock Solution of Cy5.5 Azide

This protocol provides a general procedure for dissolving and preparing a stock solution of Cy5.5 azide for use in labeling reactions.

Materials:

-

Cy5.5 azide (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes

Methodology:

-

Weighing the Dye: Carefully weigh the desired amount of Cy5.5 azide powder in a microcentrifuge tube. Perform this step quickly to minimize exposure to atmospheric moisture, as the dye is hygroscopic.

-

Adding the Solvent: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube to achieve the desired stock solution concentration (e.g., 10 mM). It is recommended to dissolve the dye in an organic solvent like DMSO first before adding it to an aqueous reaction mixture.[]

-

Dissolution: Vortex the tube thoroughly until the dye is completely dissolved. The solution should be clear and free of any visible particles. Gentle warming or brief sonication can be used to aid dissolution if necessary.

-

Storage: Store the stock solution at -20°C, protected from light and moisture.[4][5][6][7] For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Experimental Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following diagram illustrates a typical experimental workflow for labeling a biomolecule with Cy5.5 azide using a copper-catalyzed click reaction (CuAAC). This reaction is a cornerstone of bioconjugation due to its high efficiency and specificity.[11][12]

Logical Relationship: Solubility and Experimental Design

The solubility of Cy5.5 azide is a critical factor that dictates the design of labeling experiments. The diagram below illustrates the logical considerations based on the dye's solubility profile.

References

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. apexbt.com [apexbt.com]

- 5. Cyanine 5.5 azide (A270152) | Antibodies.com [antibodies.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. omichem.com [omichem.com]

- 8. Cy5.5 Azide, 1557136-25-0 | BroadPharm [broadpharm.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Cy5.5-Azide, Azide-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 11. Cy5.5 Azide | AxisPharm [axispharm.com]

- 12. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to the Photostability and Storage of Cy5.5 Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the photostability and optimal storage conditions for Cy5.5 azide (B81097), a widely used near-infrared (NIR) fluorescent probe in bioconjugation and imaging applications. Understanding these characteristics is critical for ensuring experimental reproducibility, maximizing signal integrity, and preserving the shelf-life of this valuable reagent.

Core Properties of Cy5.5 Azide

Cy5.5 azide is a functionalized cyanine (B1664457) dye featuring an azide group, which allows for its covalent attachment to molecules containing alkyne or cyclooctyne (B158145) moieties through "click chemistry" reactions. Its fluorescence in the NIR spectrum (typically with excitation around 675-684 nm and emission around 694-710 nm) makes it particularly useful for in vivo imaging and other applications where minimizing background autofluorescence from biological samples is crucial.[1] The fluorescence of Cy5.5 azide is generally stable across a pH range of 4 to 10.[1][2]

Spectral and Physicochemical Properties

Quantitative data for Cy5.5 azide has been compiled from various sources to provide a comparative summary. It is important to note that values can vary slightly depending on the specific vendor, solvent, and conjugation state of the dye.

| Property | Value | Source |

| Excitation Maximum (λex) | 678 - 684 nm | [3][4] |

| Emission Maximum (λem) | 694 - 710 nm | [4] |

| Molar Extinction Coefficient (ε) | 190,000 - 209,000 M⁻¹cm⁻¹ | [3][4] |

| Fluorescence Quantum Yield (Φ) | ~0.2 - 0.28 | [4][5] |

| Solubility | DMSO, DMF, Water |

Photostability of Cy5.5 Azide

While often described as "photostable," the susceptibility of Cy5.5 azide to photobleaching—the irreversible loss of fluorescence upon exposure to light—is a critical consideration, particularly in experiments involving prolonged or high-intensity illumination such as single-molecule studies and time-lapse imaging. The primary mechanism of photobleaching for many fluorophores, including cyanine dyes, involves the transition to a long-lived triplet state. From this state, the dye can react with molecular oxygen to produce reactive oxygen species that chemically damage the fluorophore, leading to a loss of fluorescence.

Factors Influencing Photostability

Several factors can impact the photostability of Cy5.5 azide in an experimental setting. Understanding and controlling these variables can significantly improve the quality and reliability of fluorescence-based assays.

Storage and Handling of Cy5.5 Azide

Proper storage and handling are paramount to prevent the degradation of Cy5.5 azide and ensure its performance over time. The azide functional group is generally stable but can be sensitive to certain conditions. Both temperature and exposure to light are critical factors to control.

Recommended Storage Conditions

The following table summarizes the recommended storage conditions for Cy5.5 azide based on information from multiple suppliers. For specific lots, always refer to the manufacturer's datasheet.

| Parameter | Recommendation | Details |

| Temperature | -20°C | Long-term storage at this temperature is recommended to minimize thermal degradation. |

| Light | Protect from light | Store in the dark. Amber vials or tubes wrapped in foil are advisable. Cyanine dyes are susceptible to photodegradation even from ambient light over extended periods. |

| Form | Solid (lyophilized) or in anhydrous solvent (e.g., DMSO) | Storing in solution can make the dye more susceptible to degradation. If stored in solution, use an anhydrous solvent and ensure the container is tightly sealed to prevent moisture absorption. |

| Atmosphere | Desiccate | For the solid form, storing in a desiccated environment is recommended to prevent hydration, which can affect stability and subsequent dissolution. |

| Shelf-life | Up to 24 months (when stored correctly) | Shelf-life can vary by manufacturer and storage conditions. It is best practice to use the product within the recommended timeframe.[3] |

Handling Procedures

-

Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to aliquot the dye into smaller, single-use volumes upon receipt, especially if it is in solution.

-

Dissolution: When preparing a stock solution, use a high-quality anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

-

Protection from Light: During experimental procedures, minimize the exposure of the dye to light as much as possible by working in a dimly lit area and covering tubes and plates with foil.

Experimental Protocols

Protocol for Assessing Photostability of Cy5.5 Azide

This protocol outlines a general method for quantifying the photobleaching rate of Cy5.5 azide in solution using a fluorescence microscope.

Objective: To measure the rate of fluorescence decay of Cy5.5 azide under continuous illumination.

Materials:

-

Cy5.5 azide

-

Anhydrous DMSO

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microscope slides and coverslips

-

Fluorescence microscope with a suitable laser line (e.g., 640 nm or 647 nm) and a sensitive detector (e.g., sCMOS or EMCCD camera)

-

Image analysis software (e.g., ImageJ/Fiji)

Procedure:

-

Sample Preparation:

-

Prepare a 1 mM stock solution of Cy5.5 azide in anhydrous DMSO.

-

Dilute the stock solution in PBS to a final concentration of 1 µM.

-

Pipette a small volume (e.g., 10 µL) of the diluted dye solution onto a clean microscope slide and place a coverslip over it.

-

Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.

-

-

Microscope Setup:

-

Turn on the microscope and the laser illumination source.

-

Set the excitation wavelength to match the excitation peak of Cy5.5 azide.

-

Adjust the laser power to a level that provides a good signal-to-noise ratio without immediately bleaching the sample. It is crucial to keep the laser power constant throughout the experiment.

-

Set the camera exposure time and gain to appropriate levels.

-

-

Image Acquisition:

-

Focus on the sample and select a region of interest.

-

Acquire a time-lapse series of images of the same region. The time interval between images should be consistent (e.g., one image every 5 seconds).

-

Continue acquiring images until the fluorescence intensity has decreased significantly (e.g., to less than 50% of the initial intensity).

-

-

Data Analysis:

-

Open the time-lapse image series in an image analysis software like ImageJ/Fiji.

-

Define a region of interest (ROI) within the illuminated area.

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Correct for background fluorescence by measuring the intensity of a region with no dye and subtracting it from the ROI measurements.

-

Plot the normalized fluorescence intensity (Intensity at time t / Initial intensity) as a function of time.

-

The resulting curve represents the photobleaching profile of Cy5.5 azide under the specific experimental conditions. The time it takes for the fluorescence to decrease to half of its initial value (the half-life) can be determined from this curve.

-

By adhering to the storage and handling guidelines and understanding the factors that influence photostability, researchers can ensure the reliability and reproducibility of their experiments utilizing Cy5.5 azide.

References

An In-depth Technical Guide to the Copper-Catalyzed Click Reaction with Cy5.5 Azide

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry," with a specific focus on its application using the near-infrared fluorescent probe, Cy5.5 azide (B81097). We will delve into the core mechanism, provide detailed experimental protocols, present quantitative data, and offer troubleshooting guidance to enable robust and efficient bioconjugation.

Core Principles of Click Chemistry and Cy5.5 Azide

The concept of "click chemistry" defines a class of reactions that are modular, high-yielding, stereospecific, and generate only inoffensive byproducts.[1][2] In the realm of bioconjugation, the CuAAC reaction has become a cornerstone methodology.[1][3] It involves the reaction between a terminal alkyne and an azide, catalyzed by copper(I) ions, to form a stable 1,4-disubstituted triazole linkage.[1][4]

A key advantage of this reaction is its bioorthogonality; the azide and alkyne functional groups are largely absent in biological systems, which prevents unwanted side reactions with native biomolecules.[1][2][5][6]

Cy5.5 Azide is a near-infrared (NIR) fluorescent probe designed for this reaction.[7] Its key attributes include:

-

Near-Infrared Fluorescence: With excitation and emission maxima around 678 nm and 694 nm respectively, Cy5.5 operates in a spectral region where background autofluorescence from biological samples is significantly reduced, enabling sensitive detection with deep tissue penetration.[5]

-

High Brightness: Cy5.5 possesses a high molar extinction coefficient, contributing to its bright signal.[5][7]

-

Water Solubility: Sulfonated versions (Sulfo-Cy5.5) exhibit excellent solubility in aqueous buffers, which is critical for reactions involving sensitive biological samples like proteins, minimizing the need for potentially denaturing organic co-solvents.[5][8]

-

pH Insensitivity: The fluorescence of Cy5.5 is stable across a wide physiological pH range (pH 4 to 10).[7][8]

The Core Mechanism of CuAAC

The copper(I)-catalyzed reaction proceeds through a mechanism that is distinct from the uncatalyzed Huisgen 1,3-dipolar cycloaddition, offering an enormous rate acceleration of 10⁷ to 10⁸.[9] The active catalytic species is Cu(I).[10][11] The catalytic cycle is generally understood to involve the following key steps:

-

Formation of Copper(I)-Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating the formation of a copper-acetylide intermediate.[1][12]

-

Coordination with Azide: The azide then coordinates to the copper acetylide complex.[9][]

-

Cycloaddition and Ring Formation: This is followed by a cycloaddition step that forms a six-membered copper-containing metallacycle intermediate.[1][9][]

-

Rearrangement and Protonolysis: The metallacycle rearranges, and subsequent protonolysis releases the stable 1,4-disubstituted triazole product.[9][14]

-

Catalyst Regeneration: The Cu(I) catalyst is regenerated, allowing it to participate in another cycle.[1]

Data Presentation: Properties and Reaction Conditions

Quantitative data is essential for designing and optimizing experiments. The tables below summarize the key properties of a typical Cy5.5 azide probe and recommended starting conditions for the CuAAC reaction.

Table 1: Photophysical and Chemical Properties of Sulfo-Cy5.5 Azide

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Weight | ~999.2 g/mol | [5] |

| Excitation Maximum (Ex) | ~678 nm | [5][7] |

| Emission Maximum (Em) | ~694 nm | [5][7] |

| Molar Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ | [7] |

| Solubility | Water, DMSO, DMF |[7] |

Table 2: Recommended Starting Concentrations for CuAAC Bioconjugation

| Component | Recommended Concentration | Key Considerations | Reference(s) |

|---|---|---|---|

| Alkyne-Biomolecule | 1-10 mg/mL (or 10-100 µM) | Substrate dependent; lower concentrations may require longer reaction times. | [1] |

| Cy5.5 Azide | 1.5 to 10-fold molar excess over alkyne | The optimal ratio should be determined empirically. | [1][5][15] |

| Copper(II) Sulfate (CuSO₄) | 50-100 µM | The source of the catalytic species. | [5][15][16] |

| Ligand (e.g., THPTA) | 5-fold molar excess over copper | Stabilizes Cu(I), accelerates the reaction, and prevents oxidative damage. | [3][11][15] |

| Sodium Ascorbate (B8700270) | 1-5 mM | Must be prepared fresh to efficiently reduce Cu(II) to Cu(I). | [5][15] |

| pH | 7.0 - 8.0 | CuAAC is tolerant of a wide pH range, but avoid Tris buffers which can chelate copper. | [15][17] |

| Temperature | Room Temperature | Gentle heating (e.g., 40-60 °C) can be used for sterically hindered substrates. | [10] |

| Reaction Time | 30 minutes - 4 hours | Monitor progress if possible; can be extended for dilute samples. |[5][15] |

Experimental Protocols

This section provides a detailed methodology for a common application: labeling an alkyne-modified protein with Sulfo-Cy5.5 azide.

4.1. Materials

-

Alkyne-modified protein in a compatible buffer (e.g., PBS, pH 7.4)

-

Sulfo-Cy5.5 Azide (e.g., 10 mM stock in DMSO or water)[5][15]

-

Copper(II) Sulfate (CuSO₄) (e.g., 20 mM stock in water)[8][15]

-

Copper-chelating ligand: THPTA (e.g., 100 mM stock in water)[8][15]

-

Reducing agent: Sodium Ascorbate (e.g., 100-300 mM in water, always freshly prepared )[5][8]

-

Purification column (e.g., size-exclusion chromatography/desalting column)[5]

-

1.5 mL microcentrifuge tubes

4.2. Methodology: Protein Labeling

Step-by-Step Procedure:

-

Prepare Stock Solutions: Ensure all stock solutions are prepared at the desired concentrations. Critically, the sodium ascorbate solution must be made fresh immediately before use to ensure its reducing capacity.[5][15][16]

-

Prepare Catalyst/Ligand Premix: Shortly before initiating the reaction, mix the CuSO₄ solution and the THPTA ligand solution. A common starting ratio is 1:5 (CuSO₄:THPTA).[3][5]

-

Reaction Setup: In a microcentrifuge tube, perform the following additions in order, mixing gently after each step: a. Add the alkyne-modified protein to the desired final concentration in your reaction buffer.[5] b. Add the Sulfo-Cy5.5 Azide stock solution. A 2- to 10-fold molar excess over the protein is a good starting point.[5] c. Add the catalyst/ligand premix. A final copper concentration of 50-100 µM is often sufficient.[5]

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to start the cycloaddition.[5]

-

Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes. It is crucial to protect the reaction from light to prevent photobleaching of the Cy5.5 dye.[5][8]

-

Purification: Following incubation, remove unreacted dye and catalyst components by purifying the labeled protein using a suitable method, such as a size-exclusion desalting column.[5]

-

Analysis: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at ~280 nm (for the protein) and ~678 nm (for Sulfo-Cy5.5).[5]

Troubleshooting Common Issues

While CuAAC is a robust reaction, certain issues like low yield or side reactions can occur.

-

Low or No Yield: This is the most common issue.

-

Inactive Catalyst: The active Cu(I) species is easily oxidized to inactive Cu(II). Always use a fresh solution of sodium ascorbate and consider degassing solvents to remove dissolved oxygen.[16][17]

-

Reagent Integrity: Ensure the purity of the azide and alkyne. Impurities can inhibit the reaction.[16]

-

Ligand Issues: A suitable ligand like THPTA is crucial for stabilizing the Cu(I) catalyst in aqueous solutions.[10] Ensure the correct ligand-to-copper ratio is used.[16]

-

-

Precipitation During Reaction: If reagents, particularly the azide, are not fully soluble, precipitation can occur. Ensure all components are dissolved, using gentle heating if necessary and compatible with the biomolecule.[15]

-

Protein Damage or Precipitation: In bioconjugation, the combination of copper and ascorbate can sometimes generate reactive oxygen species (ROS) that damage proteins.[17] Using a stabilizing ligand like THPTA, minimizing copper concentration, and keeping reaction times as short as possible can mitigate this.[3][15][17]

Conclusion

The copper-catalyzed click reaction between an azide and a terminal alkyne is a powerful and versatile tool for chemical biology and drug development. When paired with a high-performance near-infrared fluorophore like Cy5.5 azide, it enables the precise and sensitive labeling of a wide array of biomolecules. By understanding the core reaction mechanism, optimizing reaction components, and following robust protocols, researchers can effectively harness the power of click chemistry to create sophisticated bioconjugates for advanced imaging, diagnostic, and therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. interchim.fr [interchim.fr]

- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. glenresearch.com [glenresearch.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. Click Chemistry [organic-chemistry.org]

- 10. benchchem.com [benchchem.com]

- 11. scispace.com [scispace.com]

- 12. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to Cy5.5 Azide for Labeling Biomolecules

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cy5.5 azide (B81097), a near-infrared (NIR) fluorescent dye, for the labeling of biomolecules. We will delve into its core properties, applications, and detailed experimental protocols, offering a technical resource for researchers in various fields, including immunology, oncology, and regenerative medicine.

Introduction to Cy5.5 Azide

Cy5.5 azide is a water-soluble, bright, and photostable cyanine (B1664457) dye that is a valuable tool for fluorescently labeling biomolecules.[1][2] Its fluorescence emission in the near-infrared spectrum makes it particularly advantageous for biological imaging due to reduced autofluorescence from tissues and deeper tissue penetration.[3][4] The azide functional group allows for its specific covalent attachment to biomolecules containing a terminal alkyne or a strained cyclooctyne (B158145) group through "click chemistry" reactions.[1][2] This bioorthogonal labeling strategy is highly efficient and specific, making it ideal for conjugating sensitive biomolecules under physiological conditions.[5]

The sulfonated form, Sulfo-Cy5.5 azide, exhibits enhanced water solubility, which minimizes non-specific binding and reduces aggregation, leading to improved signal-to-noise ratios in aqueous environments.[3][6]

Physicochemical and Spectroscopic Properties

The selection of a fluorescent probe is critical for successful experimentation. The properties of Cy5.5 azide make it compatible with common laser lines and detection instruments.

| Property | Value | References |

| Excitation Maximum (λex) | ~673 - 684 nm | [3][5] |

| Emission Maximum (λem) | ~694 - 710 nm | [3][5] |

| Molar Extinction Coefficient (ε) | ~190,000 - 250,000 M⁻¹cm⁻¹ | [1][3][5] |

| Quantum Yield (Φ) | ~0.2 - 0.28 | [3][7] |

| Recommended Laser Line | 633 nm or 647 nm | [5] |

| Reactive Group | Azide (-N₃) | [5] |

| Partner Reactive Group | Strained Alkyne (e.g., DBCO, BCN), Terminal Alkyne | [1][5] |

| Solubility | Water, DMSO, DMF | [1][8] |

Labeling Chemistry: The Power of Click Chemistry

Cy5.5 azide is primarily used in click chemistry reactions for bioconjugation. This can be achieved through two main strategies:

-

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained alkyne, such as dibenzocyclooctyne (DBCO), to react with the azide.[5] The high reactivity of the strained alkyne allows the reaction to proceed efficiently at physiological temperatures and pH without the need for a toxic copper catalyst, making it ideal for live-cell and in-vivo applications.[1][5]

-

Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC): This reaction involves the use of a terminal alkyne and a copper(I) catalyst to promote the cycloaddition with the azide.[1][2] While highly efficient, the potential cytotoxicity of the copper catalyst can limit its application in living systems.[9]

Below is a diagram illustrating the general principle of SPAAC for labeling a biomolecule with Cy5.5 azide.

Key Applications and Experimental Protocols

Cy5.5 azide is a versatile tool with a wide range of applications in biological research.

Protein Labeling for In-Vivo Imaging

A common application of Cy5.5 azide is in a pre-targeting strategy for in-vivo tumor imaging.[10] This involves a two-step approach where a targeting molecule (e.g., an antibody) modified with a strained alkyne is first administered, followed by the injection of Cy5.5 azide, which then "clicks" to the accumulated targeting molecule at the site of interest.[10]

Experimental Protocol: Protein Labeling via Copper-Free Click Chemistry (SPAAC) [5]

Part 1: Modification of Protein with DBCO

-

Materials:

-

Target protein (>2 mg/mL) in an amine-free buffer (e.g., PBS, HEPES, pH 7.2-7.4).

-

DBCO-NHS ester.

-

Anhydrous DMSO.

-

-

Procedure:

-

Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

-

Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

Remove excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with an appropriate buffer (e.g., PBS, pH 7.4).

-

Part 2: Labeling with Sulfo-Cy5.5 Azide

-

Materials:

-

DBCO-modified protein.

-

Sulfo-Cy5.5 Azide.

-

Anhydrous DMSO or water.

-

-

Procedure:

-

Prepare a 10 mM stock solution of Sulfo-Cy5.5 Azide in anhydrous DMSO or water.

-

Add a 2- to 4-fold molar excess of the Sulfo-Cy5.5 Azide stock solution to the purified DBCO-modified protein solution.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C, protected from light.

-

Purify the labeled protein by removing excess Sulfo-Cy5.5 Azide using a spin desalting column.

-

Part 3: Characterization of the Labeled Protein

-

Procedure:

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~675 nm (for Sulfo-Cy5.5).

-

The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF_280)) * ε_dye) Where:

-

A_max is the absorbance at the dye's maximum absorbance wavelength.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its maximum absorbance wavelength.

-

CF_280 is the correction factor for the dye's absorbance at 280 nm.

-

-

Cell Labeling for Flow Cytometry

Cy5.5 azide is also a powerful tool for flow cytometry, enabling the detection of biomolecules that have been metabolically or chemically tagged with an alkyne group.[6] This is particularly useful for cell proliferation assays (e.g., EdU incorporation) and apoptosis detection (e.g., TUNEL assays).[6]

Experimental Protocol: Cell Proliferation Assay using EdU and Cy5.5 Azide [6]

-

Materials:

-

Cells of interest.

-

5-ethynyl-2'-deoxyuridine (EdU).

-

Fixation and permeabilization buffers.

-

Click-iT® reaction cocktail (containing copper sulfate, a fluorescent azide, and a reaction buffer). For this protocol, Cy5.5 azide would be substituted.

-

Wash buffer.

-

-

Procedure:

-

EdU Labeling: Incubate cells with EdU for a desired period to allow for its incorporation into newly synthesized DNA.

-

Fixation and Permeabilization: Harvest and wash the cells, then fix and permeabilize them according to standard protocols.

-

Click Reaction: Prepare the click reaction cocktail according to the manufacturer's instructions, using Cy5.5 azide as the fluorescent azide. Incubate the fixed and permeabilized cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

-

Washing: Wash the cells to remove unreacted reagents.

-

Flow Cytometry Analysis: Resuspend the cells in a suitable buffer and analyze them on a flow cytometer equipped with a 633 nm or 647 nm laser.

-

Conclusion

Cy5.5 azide is a powerful and versatile near-infrared fluorescent probe for the labeling of biomolecules. Its exceptional brightness, photostability, and suitability for bioorthogonal click chemistry make it an invaluable tool for a wide range of applications, from in-vivo imaging to flow cytometry. The availability of a water-soluble form, Sulfo-Cy5.5 azide, further enhances its utility in aqueous biological systems by minimizing non-specific interactions. By following the detailed protocols outlined in this guide, researchers can effectively utilize Cy5.5 azide to advance their studies in various life science disciplines.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Cy5.5 Azide | AxisPharm [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. lifetein.com [lifetein.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cyanine 5.5 azide [equivalent to Cy5.5® azide] | AAT Bioquest [aatbio.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. interchim.fr [interchim.fr]

- 10. benchchem.com [benchchem.com]

The Cornerstone of Bioorthogonal Chemistry: A Technical Guide to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For Researchers, Scientists, and Drug Development Professionals

The strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as an indispensable tool in chemical biology, drug development, and materials science. As a leading example of bioorthogonal chemistry, SPAAC facilitates the specific and efficient covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts.[1] This technical guide provides a comprehensive overview of the core principles of SPAAC, detailed experimental protocols, and a quantitative analysis of its kinetics to empower researchers in their scientific endeavors.

Core Principles of SPAAC

The primary driving force behind SPAAC is the substantial ring strain inherent in cyclooctynes, the smallest stable cyclic alkynes.[1][2] This ring strain, approximately 18 kcal/mol, significantly lowers the activation energy for the [3+2] cycloaddition reaction with azides.[2] This allows the reaction to proceed rapidly at physiological temperatures and pH.[2] The reaction is highly selective because both the strained alkyne and the azide (B81097) functional groups are bioorthogonal; they are chemically inert to the vast array of functional groups present in biological systems.[1]

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, also known as the Huisgen 1,3-dipolar cycloaddition. In this reaction, the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.[2] A significant advantage of SPAAC over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the absence of a copper catalyst, which is cytotoxic and thus limits the applications of CuAAC in living cells and organisms.[1][3]

Quantitative Analysis of SPAAC Kinetics

The rate of the SPAAC reaction is a critical parameter for its successful application. The reaction follows second-order kinetics, and the rate is highly dependent on the structure of the cyclooctyne, the electronic properties of the azide, and the reaction conditions such as solvent, pH, and temperature.

Influence of Cyclooctyne Structure

The choice of cyclooctyne is paramount in designing a SPAAC experiment as it directly influences the reaction rate.[4] Highly strained cyclooctynes like dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) are widely used due to their high reactivity.[5] The table below summarizes the second-order rate constants for several commonly used cyclooctynes with benzyl (B1604629) azide, a standard reference azide.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| DBCO (Dibenzocyclooctyne) | Benzyl Azide | ~0.6 - 1.0 | [4] |

| BCN (Bicyclo[6.1.0]nonyne) | Benzyl Azide | ~0.06 - 0.1 | [4] |

| DIBO (Dibenzocyclooctynol) | Benzyl Azide | ~0.3 - 0.7 | [4] |

| DIBAC (Dibenzoazacyclooctyne) | Benzyl Azide | ~0.3 | [4] |

| BARAC (Biarylazacyclooctynone) | Benzyl Azide | ~0.9 | [4] |

| m[9+1]CPP | Benzyl Azide | 9.6 x 10⁻³ | [6] |

| fluor[11+1]CPP | Benzyl Azide | 4.7 x 10⁻³ | [6] |

Note: Reaction rates can vary depending on the solvent, temperature, and specific substitutions on the reactants.

Influence of Reaction Conditions

The reaction environment significantly impacts SPAAC kinetics. Key parameters to consider for optimization include the choice of buffer, pH, and temperature.[5]

| Parameter | Observation | Rate Constant Range [M⁻¹s⁻¹] | Reference(s) |

| Buffer (pH 7) | HEPES buffer generally yields higher rate constants compared to PBS. | PBS: 0.32–0.85, HEPES: 0.55–1.22 | [7] |

| pH | Higher pH values generally increase reaction rates (exception noted in HEPES). | - | [7] |

| Temperature | Reactions are typically run between 4°C and 37°C. Higher temperatures accelerate the reaction. | - | [8] |

| Cell Culture Media | DMEM shows faster reaction rates than RPMI. | DMEM: 0.59–0.97, RPMI: 0.27–0.77 | [7] |

| PEG Linker | The presence of a PEG linker can enhance reaction rates. | 0.18–0.37 (31 ± 16% increase) | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving SPAAC.

General Protocol for Labeling an Azide-Modified Protein

This protocol describes a general method for labeling a protein containing an azide group with a cyclooctyne-functionalized molecule (e.g., a fluorescent dye).[4]

1. Preparation of Reactants:

-

Azide-Modified Protein: Ensure the protein is purified and dissolved in an amine-free buffer (e.g., PBS or HEPES) at a concentration of 1-10 mg/mL.[4]

-

Cyclooctyne Stock Solution: Immediately before use, dissolve the cyclooctyne reagent (e.g., DBCO-NHS ester) in a compatible solvent like anhydrous DMSO to a concentration of 10-100 mM.[4][5]

2. Reaction Setup:

-

To the azide-modified protein solution, add the desired molar excess of the cyclooctyne stock solution. A 10- to 20-fold molar excess of the DBCO reagent over the protein is a common starting point.[1][4]